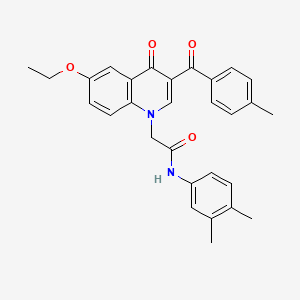

3-Amino-4-methyl-5-nitrobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Amino-4-methyl-5-nitrobenzamide” is an organic compound with the molecular formula C8H9N3O3 . It is a metabolite of dinitolmide and is used extensively as an antiprotozoal agent in poultry farming due to its low toxicity, stability, cost-effectiveness, and anticoccidial effects .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One common method involves the reaction of nitrochloromethane with aniline . Another method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride .Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with an amino group, a methyl group, and a nitrobenzamide group .Chemical Reactions Analysis

Amines, including “this compound”, can undergo a variety of reactions. They can react rapidly with acid chlorides or acid anhydrides to form amides . They can also undergo E2 elimination reactions .Physical And Chemical Properties Analysis

“this compound” is a yellow crystal or crystalline powder . It is an amide compound, which are widespread structural compounds found in potential biological molecules, such as natural products, proteins, synthetic intermediates, and commercial drugs .Aplicaciones Científicas De Investigación

3-Amino-4-methyl-5-nitrobenzamide has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmacology. It has been used as a model compound for the development of new drugs and as a tool for studying enzymatic mechanisms. This compound has also been studied as a potential inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and as a potential drug for the treatment of cancer. Additionally, this compound has been used in the study of the effects of nitrobenzamide derivatives on the activity of cytochrome P450 enzymes.

Mecanismo De Acción

Mode of Action

It is known that the compound can participate in suzuki–miyaura coupling, a type of carbon–carbon bond-forming reaction . This reaction involves the use of organoboron reagents and palladium (II) complexes .

Biochemical Pathways

Its involvement in suzuki–miyaura coupling suggests it may influence pathways involving carbon–carbon bond formation .

Result of Action

It is known to be a metabolite of dinitolmide, an antiprotozoal agent used in poultry farming .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-methyl-5-nitrobenzamide. For instance, it is stable at room temperature but may pose an explosion hazard at high temperatures or when exposed to strong oxidizing agents . It is also soluble in lipid solvents .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using 3-Amino-4-methyl-5-nitrobenzamide in laboratory experiments include its availability and ease of synthesis. Additionally, it is a relatively inexpensive compound and has been shown to have an inhibitory effect on the activity of enzymes such as COX-2 and cytochrome P450 enzymes. However, the mechanism of action of this compound is not fully understood, and further research is needed to elucidate its biochemical and physiological effects.

Direcciones Futuras

The future directions for research on 3-Amino-4-methyl-5-nitrobenzamide include further elucidation of its mechanism of action and biochemical and physiological effects. Additionally, further research is needed to explore its potential therapeutic applications in the treatment of cancer and other diseases. Additionally, research should be conducted to explore the potential of this compound as an inhibitor of other enzymes and as a tool for studying enzymatic mechanisms. Finally, research should be conducted to explore the potential of this compound as a drug delivery system.

Métodos De Síntesis

The synthesis of 3-Amino-4-methyl-5-nitrobenzamide involves the reaction of nitrobenzene with a primary amine in the presence of an acid catalyst. Nitrobenzene is first dissolved in a solvent such as ethanol, and then the primary amine is added to the solution. An acid catalyst, such as sulfuric acid, is then added and the solution is heated to a temperature of around 80°C. The reaction is then allowed to proceed for several hours, and the product is isolated by filtration or crystallization.

Safety and Hazards

Propiedades

IUPAC Name |

3-amino-4-methyl-5-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,9H2,1H3,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEUCDBZNALWCBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(benzo[d][1,3]dioxol-5-yl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2786070.png)

![2-(furan-2-yl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2786072.png)

![N-(3-fluoro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2786073.png)

![N-[4-[4-(1H-indol-4-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2786077.png)

![3-[(3,4-dichlorobenzyl)sulfanyl]-4-ethyl-5-(2-phenyl-1,3-thiazol-4-yl)-4H-1,2,4-triazole](/img/structure/B2786084.png)

![(E)-N-(4-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-fluorobenzamide](/img/structure/B2786087.png)

![Spiro[2.2]pentane-2-carboximidamide;hydrochloride](/img/structure/B2786088.png)